N'-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide is a complex organic compound with a molecular formula of C16H15N5O2S and a molecular weight of 341.39 g/mol. This compound features a benzimidazole moiety, which is known for its significant biological activities, and a pyridine ring, which is often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with an appropriate aldehyde to form an intermediate compound. This intermediate is further reacted with pyridine-4-carbohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its anticancer, antiviral, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism by which N’-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on enzymes, inhibiting their activity. The pyridine ring may interact with receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole-2-thione: Shares the benzimidazole core structure.
Pyridine-4-carbohydrazide: Contains the pyridine ring and carbohydrazide group.
Uniqueness
N’-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide is unique due to the combination of the benzimidazole and pyridine moieties, which confer distinct biological and chemical properties
Properties
IUPAC Name |
N'-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-10(24-16-18-12-4-2-3-5-13(12)19-16)14(22)20-21-15(23)11-6-8-17-9-7-11/h2-10H,1H3,(H,18,19)(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHMONISKJLGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=CC=NC=C1)SC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.